molecular formula C23H30O12 B12428430 (1S,4aR,5R,7S,7aS)-1,4a,5,6,7,7a-Hexahydro-7-hydroxy-5-[(4-hydroxy-3-methoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside

(1S,4aR,5R,7S,7aS)-1,4a,5,6,7,7a-Hexahydro-7-hydroxy-5-[(4-hydroxy-3-methoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside

Cat. No.: B12428430
M. Wt: 498.5 g/mol
InChI Key: PJAISAAYEQAVGA-UYVSJRLSSA-N
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Description

(1S,4aR,5R,7S,7aS)-1,4a,5,6,7,7a-Hexahydro-7-hydroxy-5-[(4-hydroxy-3-methoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside is a complex organic compound It is characterized by its unique cyclopenta[c]pyran structure, which is further functionalized with hydroxy and methoxybenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4aR,5R,7S,7aS)-1,4a,5,6,7,7a-Hexahydro-7-hydroxy-5-[(4-hydroxy-3-methoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside typically involves multiple steps. The process begins with the preparation of the cyclopenta[c]pyran core, followed by the introduction of the hydroxy and methoxybenzoyl groups. The final step involves the glycosylation of the compound with beta-D-glucopyranoside.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and precise reaction times. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

(1S,4aR,5R,7S,7aS)-1,4a,5,6,7,7a-Hexahydro-7-hydroxy-5-[(4-hydroxy-3-methoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities, leading to simpler derivatives.

    Substitution: The methoxybenzoyl group can undergo substitution reactions, where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(1S,4aR,5R,7S,7aS)-1,4a,5,6,7,7a-Hexahydro-7-hydroxy-5-[(4-hydroxy-3-methoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its bioactive properties.

    Industry: The compound can be used in the development of new materials and products.

Mechanism of Action

The mechanism of action of (1S,4aR,5R,7S,7aS)-1,4a,5,6,7,7a-Hexahydro-7-hydroxy-5-[(4-hydroxy-3-methoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S,4aR,5R,7S,7aS)-1,4a,5,6,7,7a-Hexahydro-7-hydroxy-5-[(4-hydroxy-3-methoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside apart is its unique cyclopenta[c]pyran structure combined with the hydroxy and methoxybenzoyl groups. This combination of features provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C23H30O12

Molecular Weight

498.5 g/mol

IUPAC Name

[(7S)-7-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-5-yl] 4-hydroxy-3-methoxybenzoate

InChI

InChI=1S/C23H30O12/c1-23(30)8-14(33-20(29)10-3-4-12(25)13(7-10)31-2)11-5-6-32-21(16(11)23)35-22-19(28)18(27)17(26)15(9-24)34-22/h3-7,11,14-19,21-22,24-28,30H,8-9H2,1-2H3/t11?,14?,15?,16?,17?,18?,19?,21?,22?,23-/m0/s1

InChI Key

PJAISAAYEQAVGA-UYVSJRLSSA-N

Isomeric SMILES

C[C@@]1(CC(C2C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=CC(=C(C=C4)O)OC)O

Canonical SMILES

CC1(CC(C2C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=CC(=C(C=C4)O)OC)O

Origin of Product

United States

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